Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC15916879
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h2-5H,1H3 |
| Standard InChI Key | ODCJLAAARXJTFR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NN2C=CC=C(C2=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate features a pyrazolo[1,5-a]pyridine core, a bicyclic structure comprising fused pyrazole and pyridine rings. The bromine atom occupies the 4-position of the pyridine ring, while a methyl ester group is attached at the 2-position of the pyrazole moiety . The IUPAC name, methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, reflects this substitution pattern. Its canonical SMILES representation is COC(=O)C1=NN2C=CC=C(C2=C1)Br, and the InChIKey ODCJLAAARXJTFR-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Physicochemical Characteristics
The compound’s physicochemical properties are critical for its handling and application in research:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 255.07 g/mol | |
| Heavy atoms | 15 | |
| Aromatic heavy atoms | 9 | |
| Solubility | Limited data; ester group suggests moderate organic solubility | - |
Synthesis and Manufacturing Processes
Traditional Synthesis Routes
Synthesis typically involves multi-step reactions starting from brominated pyridine precursors. A common approach includes:
-
Cyclization: Reacting 4-bromopyridine derivatives with hydrazine or substituted hydrazines to form the pyrazole ring.
-
Esterification: Introducing the methyl ester group via nucleophilic acyl substitution, often using methanol under acidic conditions .
These methods require precise temperature control and anhydrous solvents to avoid side reactions, such as hydrolysis of the ester group.
Advanced Synthesis Techniques
Recent advancements aim to improve efficiency and sustainability:
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while enhancing yields. For example, EvitaChem reports that microwave irradiation achieves 80–90% yields for analogous pyrazolo[1,5-a]pyridines.
-
Continuous Flow Reactors: Enable large-scale production with consistent quality, minimizing purification steps.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Traditional cyclization | 60–70 | 6–12 hrs | Moderate |
| Microwave-assisted | 80–90 | 20–30 min | High |
| Continuous flow | 75–85 | 1–2 hrs | Very high |
These innovations address limitations of conventional methods, though optimization for methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate specifically remains an area of active research.
| Compound | Target | Activity | Source |
|---|---|---|---|
| Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate | mGluR5 | EC = 120 nM | |
| Ethyl 4-nitropyrazolo[1,5-a]pyridine-2-carboxylate | Adenosine A | K = 8.3 µM |
These results highlight the scaffold’s adaptability for targeting diverse receptors, though bromine’s electronegativity may influence binding affinity and selectivity.
Applications in Scientific Research
Drug Discovery
The compound serves as a key intermediate in synthesizing molecules for central nervous system (CNS) drug candidates. For instance, its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling structure-activity relationship (SAR) studies .
Chemical Biology
Researchers utilize it to develop fluorescent probes for imaging glutamate receptor dynamics in neuronal cells, leveraging its ability to penetrate cell membranes.
Future Perspectives and Research Directions
Unresolved Challenges
-
Toxicological Profiling: No in vivo toxicity data are available, necessitating preclinical studies to establish safe dosage ranges.
-
Synthetic Optimization: Scaling microwave-assisted synthesis while maintaining cost-effectiveness requires further exploration.
Emerging Opportunities
-
Cancer Therapeutics: Analogous pyrazolo[1,5-a]pyridines inhibit kinases involved in tumor progression, suggesting potential anticancer applications.
-
Green Chemistry: Developing solvent-free or biocatalytic routes to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume